Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)

,

Journal of Medicinal Chemistry,

2008,

51(4),

875-896

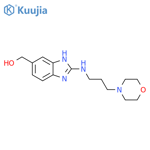

![2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol structure](https://de.kuujia.com/scimg/cas/857067-38-0x500.png)